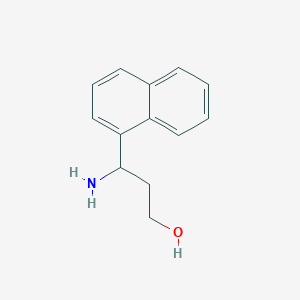

3-Amino-3-(naphthalen-1-yl)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-naphthalen-1-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c14-13(8-9-15)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,13,15H,8-9,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFVLYNMUQRXTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Significance and Classification Within β Amino Alcohol Scaffolds

3-Amino-3-(naphthalen-1-yl)propan-1-ol belongs to the β-amino alcohol class of organic compounds. This classification is defined by the presence of an amino group and a hydroxyl group separated by two carbon atoms. The structure of this compound is distinguished by a chiral center at the carbon atom bonded to the amino group and the naphthalene (B1677914) ring, as well as a primary alcohol at the terminus of the three-carbon chain.

The key structural features of this compound are the bulky, aromatic naphthalene ring and the two reactive functional groups—the primary amine and the primary alcohol. This combination of a chiral center and functional group diversity makes it a desirable building block in asymmetric synthesis. The naphthalene moiety provides a rigid and sterically demanding framework, which can be instrumental in controlling the stereochemical outcome of reactions.

The chiral β-amino alcohol motif is prevalent in a wide array of pharmaceuticals, natural products, and agrochemicals. westlake.edu.cn It also serves as a critical component in the design of chiral ligands for asymmetric catalysis. westlake.edu.cn The development of efficient synthetic methods for accessing such chiral β-amino alcohols is an active area of research, with techniques ranging from the reduction of α-amino ketones to the ring-opening of epoxides and aziridines. westlake.edu.cn

Table 1: Physicochemical Properties of Related Naphthalene Derivatives Note: Data for the specific compound is not readily available; properties of structurally similar compounds are provided for context.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| 3-(Naphthalen-1-ylamino)propan-1-ol | C13H15NO | 201.26 |

| 3-(Naphthalen-1-yl)propan-1-ol | C13H14O | 186.25 nih.gov |

| 3-Amino-3-(naphthalen-1-yl)propionic acid | C13H13NO2 | 215.25 sigmaaldrich.com |

Sophisticated Synthetic Methodologies and Stereochemical Control in the Preparation of 3 Amino 3 Naphthalen 1 Yl Propan 1 Ol

Enantioselective Synthesis of Chiral 3-Amino-3-(naphthalen-1-yl)propan-1-ol

Producing a single enantiomer (either R or S) of this compound requires stereochemical control. This is most effectively achieved through asymmetric synthesis, where a prochiral precursor is converted into a chiral product with a preference for one enantiomer.

Asymmetric reduction is a powerful technique for establishing chirality. researchgate.net In the context of synthesizing chiral this compound, the key step is the enantioselective reduction of the prochiral ketone group in a precursor like 3-amino-1-(naphthalen-1-yl)propan-1-one. This transformation can be accomplished using chiral catalysts that facilitate the addition of a hydride to one face of the carbonyl group over the other. google.commdpi.com Enzymatic strategies, such as those employing imine reductases or transaminases, also represent a viable, though distinct, approach to asymmetric amine synthesis. nih.gov

The success of asymmetric reduction hinges on the design of the chiral catalyst. Two notable classes of reagents for this purpose are chiral spiroborate esters and modified lithium aluminum hydride complexes.

Spiroborate Esters: Chiral spiroborate esters, prepared from nonracemic 1,2-amino alcohols and borate (B1201080) esters, have proven to be effective catalysts for the asymmetric borane (B79455) reduction of aromatic ketones. researchgate.net These catalysts can be generated in situ and used in catalytic amounts (e.g., 10-15 mol%). mdpi.comresearchgate.net When applied to the reduction of prochiral aryl ketones, these systems can yield the corresponding chiral alcohols in high chemical yields and with excellent enantioselectivities, often exceeding 95% enantiomeric excess (ee). mdpi.comresearchgate.net

Chiral Lithium Aluminum Hydride Complexes: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent. researcher.life However, its reactivity can be moderated and made stereoselective by complexation with chiral ligands, typically chiral amino alcohols. researchgate.netrsc.org For example, complexes formed between LiAlH₄ and chiral auxiliaries derived from (S)-proline, such as (S)-2-(anilinomethyl)pyrrolidine, create a chiral environment around the hydride source. researchgate.net When a prochiral ketone is introduced to this complex, the hydride is delivered preferentially to one face of the carbonyl, leading to the formation of one enantiomer of the alcohol in excess. This method has been shown to produce optically active alcohols with high optical purity. researchgate.net

| Catalyst System | Reducing Agent | Substrate Type | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Spiroborate Esters | Borane (BH₃) | Aromatic Ketones | Up to 99% | researchgate.net |

| LiAlH₄ + (S)-2-(Anilinomethyl)pyrrolidine | LiAlH₄ | Aromatic Ketones | Up to 92% | researchgate.net |

Chiral Auxiliary-Mediated Approaches

One of the most well-regarded methods involves the use of Evans' oxazolidinone auxiliaries. nih.gov The synthesis would typically commence with the acylation of a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, with a suitable propionyl derivative. The resulting N-acyl oxazolidinone can then undergo a diastereoselective aldol (B89426) condensation with 1-naphthaldehyde (B104281). The stereochemical outcome of this reaction is dictated by the chiral auxiliary, leading to the formation of a β-hydroxy carbonyl compound with a high degree of stereocontrol. Subsequent stereoselective reduction of the ketone and cleavage of the auxiliary would yield the desired enantiomer of this compound.

Another widely used class of chiral auxiliaries is the pseudoephedrine amides. rsc.org In a similar synthetic sequence, pseudoephedrine would be acylated with a suitable propionyl derivative. The resulting amide enolate can then be reacted with an electrophile, and subsequent transformations including reduction and cleavage of the auxiliary would afford the chiral β-amino alcohol. The choice of auxiliary and reaction conditions is critical in determining the diastereoselectivity of the key bond-forming step.

A general representation of a chiral auxiliary-mediated synthesis of a β-amino alcohol is depicted below:

| Step | Description | Key Reagents/Conditions |

| 1 | Acylation of a chiral auxiliary (e.g., Evans' oxazolidinone) with a propionyl derivative. | n-BuLi, Propionyl chloride |

| 2 | Diastereoselective reaction with an electrophile (e.g., aldol condensation with 1-naphthaldehyde). | Lewis acid (e.g., TiCl4), -78 °C |

| 3 | Reduction of the resulting carbonyl group. | Reducing agent (e.g., NaBH4) |

| 4 | Cleavage of the chiral auxiliary. | Hydrolysis (acidic or basic) or other methods |

It is important to note that the efficiency and stereoselectivity of these reactions are highly dependent on the specific substrates, reagents, and reaction conditions employed.

Deracemization and Resolution Techniques (e.g., Diastereomeric Salt Formation)

The resolution of a racemic mixture into its constituent enantiomers is a classical yet highly effective method for obtaining enantiopure compounds. advanceseng.comlibretexts.org For amino compounds like this compound, diastereomeric salt formation is a widely employed technique. organic-chemistry.org This method relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. nih.gov

A common and effective resolving agent for amines is tartaric acid. organic-chemistry.org The racemic this compound would be treated with an enantiomerically pure form of tartaric acid, such as L-(+)-tartaric acid, in a suitable solvent. This reaction forms two diastereomeric salts: (R)-3-amino-3-(naphthalen-1-yl)propan-1-ol-L-tartrate and (S)-3-amino-3-(naphthalen-1-yl)propan-1-ol-L-tartrate. Due to their different three-dimensional structures, these salts will have different solubilities in a given solvent system. Through careful selection of the solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize out of the solution.

After separation of the crystallized diastereomeric salt by filtration, the desired enantiomer of the amine can be liberated by treatment with a base to neutralize the tartaric acid. The other enantiomer remains in the mother liquor and can also be recovered. The efficiency of the resolution is dependent on the difference in solubility between the two diastereomeric salts, the choice of solvent, and the crystallization conditions.

| Resolving Agent | General Procedure | Key Considerations |

| L-(+)-Tartaric Acid | 1. Dissolve racemic amine and L-(+)-tartaric acid in a suitable solvent. 2. Allow for fractional crystallization to occur. 3. Separate the crystallized diastereomeric salt. 4. Liberate the enantiomerically pure amine by basification. | Solvent selection (e.g., methanol, ethanol, acetone), temperature control, and the stoichiometry of the resolving agent are crucial for optimal separation. |

| Other Chiral Acids | Other chiral acids such as dibenzoyl-L-tartaric acid or camphorsulfonic acid can also be employed. | The choice of resolving agent may influence the efficiency and which enantiomer crystallizes preferentially. |

Synthesis of Positional and Structural Isomers

The synthesis of positional and structural isomers of this compound requires distinct synthetic strategies, often starting from different naphthalene (B1677914) precursors.

3-Amino-1-(naphthalen-2-yl)propan-1-ol

For the synthesis of this positional isomer, where the amino and hydroxyl groups are at positions 3 and 1 respectively, and the naphthalene ring is attached at C-1 via the 2-position, a common route would involve a Mannich-type reaction followed by reduction. The synthesis could start from 2-acetylnaphthalene. A Mannich reaction with formaldehyde (B43269) and a suitable amine (e.g., dimethylamine (B145610) hydrochloride) would yield the corresponding β-aminoketone, 3-(dimethylamino)-1-(naphthalen-2-yl)propan-1-one. Subsequent reduction of the ketone functionality, for example with sodium borohydride, would afford the desired 3-amino-1-(naphthalen-2-yl)propan-1-ol. If a primary amine is desired, a protected ammonia (B1221849) equivalent or a subsequent dealkylation step would be necessary.

1-Amino-3-(naphthalen-1-yl)propan-2-ol

The synthesis of this structural isomer, a vicinal amino alcohol, can be achieved through the ring-opening of a suitable epoxide. A plausible synthetic route would begin with 1-naphthaldehyde. Reaction of 1-naphthaldehyde with a Wittig reagent such as methylenetriphenylphosphorane (B3051586) would generate 1-vinylnaphthalene. Epoxidation of the vinyl group, for instance with meta-chloroperoxybenzoic acid (m-CPBA), would yield 1-(oxiran-2-yl)naphthalene. The final step involves the regioselective ring-opening of the epoxide with an amine. Using ammonia or a protected amine equivalent as the nucleophile would lead to the formation of 1-amino-3-(naphthalen-1-yl)propan-2-ol. The regioselectivity of the epoxide opening is a critical factor in this synthesis. nih.gov

A general outline for the synthesis of this isomer is as follows:

| Starting Material | Key Transformation | Intermediate | Final Step |

| 1-Naphthaldehyde | Wittig Reaction | 1-Vinylnaphthalene | Epoxide Ring-Opening with an Amine |

| 1-Naphthylmagnesium bromide | Reaction with Epichlorohydrin | 1-(Naphthalen-1-ylmethyl)oxirane | Ring-Opening with an Amine |

Reactivity and Advanced Chemical Transformations of 3 Amino 3 Naphthalen 1 Yl Propan 1 Ol

Selective Functional Group Manipulations

The presence of both a primary amino group and a primary hydroxyl group in 3-Amino-3-(naphthalen-1-yl)propan-1-ol allows for selective modifications at either position, provided that appropriate synthetic strategies are employed.

Amination and Alkylation of the Primary Amino Group

The primary amino group in this compound is a key site for functionalization, enabling the introduction of various alkyl and aryl substituents.

One of the main challenges in the N-alkylation of primary amines is controlling the degree of alkylation, as the reaction can often lead to a mixture of mono- and di-alkylated products. However, selective mono-N-alkylation of 3-amino alcohols can be achieved through chelation with 9-borabicyclo[3.3.1]nonane (9-BBN). organic-chemistry.org This method relies on the formation of a stable chelate between the amino alcohol and 9-BBN, which serves to both protect and activate the amine group. organic-chemistry.org The general process involves the formation of the chelate, followed by deprotonation and reaction with an alkyl halide. A mild acidic hydrolysis then releases the mono-N-alkylated product in high yield. organic-chemistry.org

Reductive amination is another versatile method for the N-alkylation of amines. masterorganicchemistry.comlibretexts.org This reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.comlibretexts.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their ability to selectively reduce the iminium ion in the presence of the carbonyl compound. masterorganicchemistry.com

| Reaction Type | Reagents and Conditions | Product(s) | Key Findings |

| Selective Mono-N-Alkylation | 1. 9-BBN, THF | Mono-N-alkylated this compound | High selectivity for mono-alkylation is achieved through the formation of a stable chelate with 9-BBN, preventing over-alkylation. organic-chemistry.org |

| 2. Base (e.g., n-BuLi), Alkyl halide (R-X) | This method is advantageous for synthesizing deuterated derivatives. organic-chemistry.org | ||

| 3. Mild acidic hydrolysis | |||

| Reductive Amination | Aldehyde or Ketone (R'COR''), NaBH3CN or NaBH(OAc)3, pH ~6-7 | N-alkylated or N,N-dialkylated this compound | A versatile method for introducing a wide range of alkyl groups. masterorganicchemistry.comlibretexts.org |

| The choice of carbonyl compound determines the substituent introduced. masterorganicchemistry.com | |||

| Can be performed sequentially to introduce two different alkyl groups. masterorganicchemistry.com |

Hydroxyl Group Derivatization (e.g., Esterification, Etherification, Oxidation to Carbonyls and Carboxylic Acids)

The primary hydroxyl group of this compound can undergo a variety of transformations to yield esters, ethers, aldehydes, and carboxylic acids.

Esterification: The hydroxyl group can be esterified by reaction with carboxylic acids, acid chlorides, or acid anhydrides. libretexts.orgtcichemicals.com The reaction with a carboxylic acid is typically carried out in the presence of an acid catalyst (Fischer esterification). More reactive acylating agents like acid chlorides and anhydrides can also be used, often in the presence of a base such as pyridine (B92270) to neutralize the liberated acid. libretexts.org

Etherification: The Williamson ether synthesis is a common method for forming ethers, which involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.combyjus.comlibretexts.org The hydroxyl group of this compound can be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide can then react with an alkyl halide in an SN2 reaction to yield the ether. masterorganicchemistry.combyjus.comlibretexts.org It is important to note that the amino group may need to be protected to prevent it from competing in the reaction.

Oxidation to Carbonyls and Carboxylic Acids: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehydes: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Pyridinium chlorochromate (PCC) is a selective reagent for the oxidation of primary alcohols to aldehydes. libretexts.orgwikipedia.orgmasterorganicchemistry.com The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) to prevent over-oxidation to the carboxylic acid. libretexts.org The Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), is another mild method for preparing aldehydes from primary alcohols. wikipedia.org

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), will oxidize a primary alcohol to a carboxylic acid. wikipedia.orgorganic-chemistry.orgadichemistry.comjk-sci.comorganicchemistrytutor.com The Jones oxidation, which employs a solution of chromium trioxide in aqueous sulfuric acid, is a common method for this transformation. wikipedia.orgorganic-chemistry.orgadichemistry.comjk-sci.comorganicchemistrytutor.com The reaction proceeds through the intermediate aldehyde, which is further oxidized to the carboxylic acid. wikipedia.orgorganic-chemistry.org

| Reaction Type | Reagents and Conditions | Product(s) | Key Findings |

| Esterification | Carboxylic Acid (R'COOH), Acid Catalyst (e.g., H2SO4) | 3-Amino-3-(naphthalen-1-yl)propyl ester | Fischer esterification provides a direct route to esters. |

| Acid Chloride (R'COCl) or Anhydride ((R'CO)2O), Pyridine | 3-Amino-3-(naphthalen-1-yl)propyl ester | More reactive acylating agents allow for milder reaction conditions. libretexts.org | |

| Etherification | 1. Strong Base (e.g., NaH) | 3-Amino-3-(naphthalen-1-yl)propyl ether | The Williamson ether synthesis is a versatile method for preparing a variety of ethers. masterorganicchemistry.combyjus.comlibretexts.org |

| 2. Alkyl Halide (R'-X) | The amino group may require protection. | ||

| Oxidation to Aldehyde | Pyridinium Chlorochromate (PCC), CH2Cl2 | 3-Amino-3-(naphthalen-1-yl)propanal | PCC is a selective reagent for the oxidation of primary alcohols to aldehydes. libretexts.orgwikipedia.orgmasterorganicchemistry.com |

| DMSO, Oxalyl Chloride, Triethylamine (Swern Oxidation) | 3-Amino-3-(naphthalen-1-yl)propanal | The Swern oxidation is a mild method that avoids the use of heavy metals. wikipedia.org | |

| Oxidation to Carboxylic Acid | Jones Reagent (CrO3, H2SO4, Acetone) | 3-Amino-3-(naphthalen-1-yl)propanoic acid | Strong oxidizing agents lead to the formation of carboxylic acids. wikipedia.orgorganic-chemistry.orgadichemistry.comjk-sci.comorganicchemistrytutor.com |

| Potassium Permanganate (KMnO4), NaOH, H2O | 3-Amino-3-(naphthalen-1-yl)propanoic acid | A classic and powerful method for oxidizing primary alcohols. |

Nucleophilic Substitution Reactions

The hydroxyl group of an alcohol is a poor leaving group. Therefore, to perform nucleophilic substitution reactions at the C1 position of the propanol (B110389) backbone, the hydroxyl group must first be converted into a better leaving group. This can be achieved by protonation in the presence of a strong acid, which converts the hydroxyl group into a good leaving group (water). libretexts.orglibretexts.org The subsequent reaction with a nucleophile, such as a halide ion, will then proceed via an SN2 mechanism for a primary alcohol. libretexts.orglibretexts.org

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. These sulfonate esters are excellent leaving groups and can be readily displaced by a wide range of nucleophiles.

Cyclization and Heterocycle Formation (e.g., Oxazinanes)

The 1,3-relationship of the amino and hydroxyl groups in this compound makes it an ideal precursor for the synthesis of six-membered heterocyclic rings, such as 1,3-oxazinanes. These heterocycles are of interest in medicinal chemistry due to their diverse biological activities. acs.orgnih.govderpharmachemica.com

The cyclization can be readily achieved by reacting the amino alcohol with an aldehyde or ketone, typically formaldehyde (B43269), in a suitable solvent like tetrahydrofuran (B95107) (THF). acs.orgnih.gov This reaction proceeds via the formation of an iminium ion intermediate, followed by intramolecular attack of the hydroxyl group to form the oxazinane ring. acs.orgnih.gov

| Reaction Type | Reagents and Conditions | Product | Key Findings |

| Cyclization to Oxazinane | Formaldehyde (HCHO), THF, Room Temperature | 4-(Naphthalen-1-yl)-1,3-oxazinane | A straightforward method for the synthesis of 1,3-oxazinanes from 1,3-amino alcohols. acs.orgnih.gov |

| The reaction proceeds under mild conditions and generally gives good yields. acs.orgnih.gov |

Carbon-Carbon Bond Forming Reactions Involving the Propanol Backbone

The propanol backbone of this compound can participate in carbon-carbon bond-forming reactions, further expanding its synthetic utility. The Mannich reaction is a classic example of a C-C bond-forming reaction that involves an amine, a non-enolizable aldehyde (like formaldehyde), and a carbon acid (a compound with an acidic proton on a carbon atom). organic-chemistry.orgyoutube.comprepchem.comnih.gov While the primary amino group of the title compound would typically be the amine component, it's also conceivable that a derivative of the compound, for instance, where the hydroxyl group has been oxidized to a ketone, could act as the carbon acid component.

Transformations Involving the Naphthalene (B1677914) Moiety

The naphthalene ring system in this compound is susceptible to electrophilic aromatic substitution reactions. The position of substitution on the naphthalene ring is influenced by the nature of the existing substituent and the reaction conditions. The 3-amino-1-hydroxypropyl substituent is an activating group, and electrophilic attack is generally favored at the positions ortho and para to the point of attachment on the same ring. However, the steric bulk of the substituent can also play a role in directing the incoming electrophile.

Common electrophilic aromatic substitution reactions that could be performed on the naphthalene ring include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride and a Lewis acid catalyst.

It is important to note that the amino group is highly susceptible to oxidation and may need to be protected, for example, by acylation, before carrying out certain electrophilic aromatic substitution reactions.

Spectroscopic Characterization and Computational Chemistry of 3 Amino 3 Naphthalen 1 Yl Propan 1 Ol

Advanced Spectroscopic Techniques for Structural Elucidation

The precise molecular structure of 3-Amino-3-(naphthalen-1-yl)propan-1-ol can be determined through a combination of modern spectroscopic methods. Each technique provides unique insights into the different components and functional groups of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D Correlation Techniques)

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons of the naphthalene (B1677914) ring, the propanol (B110389) chain, and the amino and hydroxyl groups. The aromatic protons of the naphthalene moiety would appear in the downfield region, typically between 7.4 and 8.3 ppm, exhibiting complex splitting patterns due to spin-spin coupling. mdpi.com The protons on the propanol chain would resonate in the upfield region. The methine proton at the C3 position, adjacent to both the naphthalene ring and the amino group, is expected to appear as a multiplet. The methylene (B1212753) protons at C1 and C2 would also show characteristic multiplets. The protons of the -NH₂ and -OH groups would appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, a distinct signal is expected for each carbon atom. The ten carbon atoms of the naphthalene ring would resonate in the aromatic region (approximately 123-134 ppm). mdpi.com The carbon atoms of the propanol chain would appear in the aliphatic region, with the C1 carbon bearing the hydroxyl group expected around 60 ppm, the C3 carbon attached to the naphthalene ring and amino group around 56-61 ppm, and the C2 carbon at an intermediate chemical shift. mdpi.com

Interactive Data Table: Predicted NMR Data for this compound based on Analogues

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Naphthalene-H | 7.4 - 8.3 | - |

| Naphthalene-C | - | 123 - 134 |

| -CH(NH₂)- | Multiplet | 56 - 61 |

| -CH₂- | Multiplet | ~35 |

| -CH₂OH | Multiplet | ~60 |

| -NH₂ | Broad Singlet | - |

| -OH | Broad Singlet | - |

Note: The data presented is predictive and based on the analysis of structurally similar compounds. mdpi.com

Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman))

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to display characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H and N-H stretching vibrations. mdpi.com The C-H stretching vibrations of the aromatic naphthalene ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the propanol chain would be observed in the 2850-3000 cm⁻¹ region. mdpi.com The C=C stretching vibrations of the naphthalene ring are expected in the 1500-1600 cm⁻¹ range. mdpi.com The C-N and C-O stretching vibrations would be found in the fingerprint region, typically between 1000 and 1300 cm⁻¹. mdpi.com

Fourier Transform Raman (FT-Raman) Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The aromatic ring stretching vibrations of the naphthalene moiety are expected to produce strong signals in the Raman spectrum.

Mass Spectrometry (e.g., High-Resolution Mass Spectrometry (HRMS))

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the high-precision mass of the molecular ion of this compound, allowing for the unambiguous determination of its elemental formula (C₁₃H₁₅NO). The fragmentation pattern observed in the mass spectrum would offer further structural information, with characteristic fragments arising from the loss of water, the amino group, or cleavage of the propanol chain.

Electronic Spectroscopy (e.g., Ultraviolet-Visible (UV-Vis) Absorption)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the electronic transitions of the naphthalene chromophore. It is expected to show strong absorption bands in the ultraviolet region, corresponding to π-π* transitions within the aromatic ring system. rsc.org

Quantum Chemical Modeling and Simulations

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful approach to complement experimental data and to gain deeper insights into the structural and electronic properties of molecules.

Density Functional Theory (DFT) Calculations

DFT calculations can be employed to predict the optimized geometry, spectroscopic properties, and electronic structure of this compound. Such calculations have been successfully applied to related naphthalene derivatives to understand their properties. acs.org By using an appropriate functional and basis set, it is possible to calculate theoretical NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra. These calculated values can then be compared with experimental data to confirm the structural assignment and to understand the underlying electronic effects. Furthermore, DFT can be used to analyze the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the reactivity and electronic properties of the molecule.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of this compound involves the optimization of its molecular geometry. This process seeks to find the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. The conformational landscape of this molecule is primarily dictated by the rotational freedom around the single bonds of the propanolamine (B44665) side chain.

Theoretical calculations would typically be performed using a functional such as B3LYP in conjunction with a suitable basis set, for example, 6-311++G(d,p). The optimized geometry would reveal the precise bond lengths, bond angles, and dihedral angles of the most stable conformer. For this compound, key parameters would include the orientation of the amino and hydroxyl groups with respect to the naphthalene ring and each other. Intramolecular hydrogen bonding between the amino and hydroxyl groups is a potential stabilizing interaction that would be identified during this analysis.

Table 1: Selected Optimized Geometrical Parameters of this compound (Predicted)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) | Parameter | Dihedral Angle (°) |

| C-C (ring) | Data not available | C-C-C (ring) | Data not available | C-C-C-C (ring) | Data not available |

| C-C (chain) | Data not available | C-C-N | Data not available | H-N-C-C | Data not available |

| C-N | Data not available | C-C-O | Data not available | H-O-C-C | Data not available |

| C-O | Data not available | N-C-C | Data not available | C-C-N-H | Data not available |

| N-H | Data not available | O-C-C | Data not available | C-C-O-H | Data not available |

| O-H | Data not available | H-N-H | Data not available |

Note: Specific values are dependent on the level of theory and basis set used in the calculation and are not currently available in published literature.

Electronic Structure

The electronic properties of a molecule are fundamental to understanding its reactivity and spectroscopic behavior. Key aspects of the electronic structure include the frontier molecular orbitals (FMOs), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The distribution of these orbitals provides insight into the reactive sites of the molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the nitrogen atom of the amino group. The LUMO is anticipated to be distributed over the aromatic system.

The HOMO-LUMO energy gap is an important parameter that reflects the chemical reactivity and kinetic stability of the molecule. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In the MEP of this compound, regions of negative potential (typically colored red or yellow) would be expected around the electronegative nitrogen and oxygen atoms, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms of the amino and hydroxyl groups.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: These values are typically calculated using DFT methods and are not available in the current literature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between occupied Lewis-type (donor) NBOs and unoccupied non-Lewis-type (acceptor) NBOs. The stabilization energy, E(2), associated with these interactions is a measure of their strength.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structural confirmation.

NMR Chemical Shifts: The theoretical prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated chemical shifts for the hydrogen and carbon atoms of this compound would provide a theoretical spectrum that can aid in the assignment of experimental NMR signals.

Vibrational Frequencies: The vibrational spectrum of a molecule provides a fingerprint that is unique to its structure. DFT calculations can predict the vibrational frequencies and corresponding infrared (IR) and Raman intensities. For the title compound, characteristic vibrational modes would include the N-H and O-H stretching frequencies, C-H stretching of the aromatic and aliphatic parts, and the C-N and C-O stretching vibrations. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors.

Potential Energy Surface (PES) Analysis

A Potential Energy Surface (PES) scan can be performed to explore the conformational space of the molecule more systematically. This involves systematically changing a specific dihedral angle while optimizing the rest of the molecular geometry. For this compound, PES scans around the C-C bonds of the side chain would help to identify all stable conformers and the energy barriers between them. This analysis provides a deeper understanding of the molecule's flexibility and the relative populations of different conformers at a given temperature.

Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge separation can exhibit non-linear optical (NLO) properties. These properties are of interest for applications in optoelectronics and photonics. The NLO response of a molecule is characterized by its polarizability (α) and first-order hyperpolarizability (β). Computational chemistry can be used to calculate these parameters. The presence of the electron-donating amino group and the π-system of the naphthalene ring in this compound suggests that it may possess NLO properties.

Mulliken Charge Analysis

Mulliken charge analysis provides a method for estimating the partial atomic charges in a molecule. This information is useful for understanding the distribution of electron density and the electrostatic interactions within the molecule. The analysis would quantify the expected negative charges on the nitrogen and oxygen atoms and the positive charges on the hydrogen atoms of the amino and hydroxyl groups, as well as the charge distribution across the carbon skeleton.

Computational Studies of Reaction Mechanisms and Transition States

A thorough review of scientific databases and academic journals reveals a lack of specific research articles detailing the computational investigation of reaction mechanisms and transition states for this compound. Such studies would typically involve the use of quantum chemical methods, such as Density Functional Theory (DFT) or ab initio calculations, to model the potential energy surface of reactions involving this molecule.

These computational approaches are instrumental in:

Identifying Intermediates and Transition States: Mapping the geometric changes that occur as reactants are converted into products.

Calculating Activation Energies: Determining the energy barriers for a reaction, which provides insight into reaction kinetics.

Elucidating Reaction Pathways: Distinguishing between different possible mechanisms by which a reaction can proceed.

Although computational studies have been performed on structurally related molecules, the specific data required to populate a detailed analysis for this compound, including tables of calculated energies, bond lengths of transition states, and vibrational frequencies, is not available in the surveyed literature.

Future computational research in this area would be valuable for understanding the reactivity of this compound and could provide a theoretical framework for its synthesis and potential applications.

Applications in Catalysis, Ligand Design, and Chemical Biology Research

Chiral Ligand Development for Asymmetric Catalysis

The development of catalysts that can selectively produce one of two enantiomers (mirror-image isomers) of a chiral molecule is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. 3-Amino-3-(naphthalen-1-yl)propan-1-ol and its derivatives are excellent candidates for creating chiral ligands that impart this selectivity.

The efficacy of a chiral ligand in enantioselective catalysis stems from its ability to create a well-defined, three-dimensional chiral environment around a catalytic center. The design of this compound embodies key principles for achieving this. The amino and hydroxyl groups can act as bidentate "pincers," coordinating to a metal atom. The large naphthalene (B1677914) group provides significant steric bulk, which helps to control the orientation of substrates approaching the catalytic center, favoring one pathway over another and thus leading to the preferential formation of one enantiomer. The relative 1,3-positioning of the amine and alcohol groups creates a stable six-membered ring when coordinated to a metal, a common and effective motif in catalyst design.

Chiral amino alcohols are widely used to form ligands for a variety of metal-catalyzed asymmetric reactions. These ligands coordinate with transition metals such as Ruthenium (Ru), Rhodium (Rh), and Palladium (Pd) to create highly effective and selective catalysts. rsc.org For instance, Ru-catalyzed asymmetric hydrogenation and Rh-catalyzed transfer hydrogenation are powerful methods for producing chiral alcohols from prochiral ketones. researchgate.net The initial synthesis of (S)-duloxetine, a related pharmaceutical, involved a chirally-modified LAH reduction, and further advancements have utilized Ru-catalyzed asymmetric hydrogenation of the precursor amino ketone. researchgate.net Enaminones, which are structurally related to the target compound, are also recognized as effective chelating ligands for transition metals in coordination chemistry. rsc.org These complexes are instrumental in reactions that are fundamental to organic synthesis.

| Reaction Type | Metal Catalyst | Substrate | Product | Relevance |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Ru, Rh | β-Amino Ketones | Chiral γ-Amino Alcohols | A key step in synthesizing intermediates for drugs like Duloxetine (B1670986). researchgate.netrsc.org |

| Asymmetric Transfer Hydrogenation | Rh | β-Amino Ketones | Chiral γ-Amino Alcohols | An alternative efficient method for producing enantiomerically pure amino alcohols. researchgate.net |

| Asymmetric Allylation | Pd | Imines | Chiral Homoallylic Amines | A key methodology in the synthesis of alkaloids and natural products. acs.org |

| Olefin Polymerization | Transition Metals | Olefins | Polymers | Enaminone-metal complexes, related to amino alcohols, can act as catalysts. rsc.org |

Beyond metal catalysis, there is a growing interest in using small organic molecules as catalysts, a field known as organocatalysis. Chiral amino alcohols are highly effective bifunctional organocatalysts. nih.gov In these applications, the amino group can act as a basic site (for example, to form a reactive enamine intermediate with a ketone), while the hydroxyl group can act as a non-covalent, hydrogen-bonding site. nih.gov This hydrogen bonding activates and orients the second reactant, allowing for a highly controlled, stereoselective reaction. Simple primary β-amino alcohols have proven to be efficient organocatalysts in the asymmetric Michael addition of β-keto esters to nitroalkenes. nih.gov Similarly, hybrid squaramide-fused amino alcohol organocatalysts have shown high activity in enantioselective domino Michael addition/cyclization reactions. batman.edu.tr This dual-activation mechanism makes compounds like this compound potential catalysts for a range of carbon-carbon bond-forming reactions, such as aldol (B89426) and Michael additions, which are fundamental transformations in organic synthesis. nih.govorganic-chemistry.org

Building Block for Complex Architectures in Organic Synthesis

The defined stereochemistry and multiple functional groups of this compound make it a valuable chiral building block. It serves as a starting point for the synthesis of more complex molecules, particularly in the pharmaceutical and specialty chemical sectors.

One of the most significant applications for this structural motif is in the synthesis of antidepressants that are serotonin-norepinephrine reuptake inhibitors (SNRIs). rsc.org The drug (S)-Duloxetine is a prime example, featuring a 1-naphthyloxy group attached to a 3-aminopropane backbone. researchgate.netacs.org Many synthetic routes to duloxetine rely on a key chiral amino alcohol intermediate.

The common strategy involves the asymmetric synthesis of a chiral γ-amino alcohol, followed by a nucleophilic aromatic substitution reaction with 1-fluoronaphthalene (B124137) to form the characteristic naphthyl ether bond. researchgate.net While many commercial syntheses start with a thienyl-based amino alcohol like (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol, the use of this compound represents a more direct precursor to related analogues, containing the core naphthalenyl and amino alcohol fragments in a single molecule. The resolution of racemic intermediates via diastereomeric salt formation with agents like (S)-mandelic acid is a common industrial method to obtain the required enantiomerically pure compound. acs.org

| Intermediate Name | Role in Synthesis | Reference |

|---|---|---|

| 2-Acetylthiophene | Initial starting material. | rsc.org |

| 3-(Dimethylamino)-1-(2-thienyl)-1-propanone | β-Amino ketone formed via Mannich reaction. | researchgate.net |

| (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol | Key chiral amino alcohol intermediate obtained after reduction and resolution. | acs.org |

| 1-Fluoronaphthalene | Reactant for forming the naphthyl ether linkage. | |

| (S)-Duloxetine | Final active pharmaceutical ingredient. | rsc.org |

The structural framework of an aryl-propanolamine is not limited to duloxetine but is found in a range of other biologically active compounds. The ketone precursor, 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one, serves as a key intermediate in the synthesis of Bedaquiline, a medication used to treat multi-drug-resistant tuberculosis. Furthermore, this same precursor is a reactant used in the preparation of inhibitors for the enzyme choline (B1196258) acetyltransferase (ChA), which has implications for neurological research. The reduction of this ketone to the corresponding amino alcohol, this compound, provides a versatile chiral building block that can be used to develop a wide array of other complex and high-value specialty organic compounds.

Investigations at the Chemical Biology Interface

The exploration of small molecules at the chemical biology interface provides valuable insights into biological processes and can pave the way for the development of new therapeutic agents. The compound this compound possesses structural features that make it an interesting candidate for such investigations, particularly in understanding its potential interactions with biomolecules.

While specific experimental studies detailing the molecular interactions of this compound with biomolecules are not extensively documented in publicly available literature, its chemical structure suggests a propensity for engaging in several key non-covalent interactions. The primary amine (-NH2) and hydroxyl (-OH) groups are capable of acting as both hydrogen bond donors and acceptors. This allows the molecule to potentially form hydrogen bonds with amino acid residues in the active sites of proteins, such as aspartate, glutamate, serine, and threonine.

Furthermore, the prominent naphthalene ring is a large, planar, and electron-rich aromatic system, making it highly susceptible to π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. These stacking interactions are crucial for the stable binding of ligands to many proteins and can significantly influence the orientation of the molecule within a binding pocket. The combination of these potential hydrogen bonding and π-π stacking interactions suggests that this compound could exhibit affinity for various biological targets.

Computational methods, particularly molecular docking, are powerful tools for predicting and analyzing the interactions between a ligand and a protein at the atomic level. In the absence of empirical data, in silico studies can provide valuable hypotheses about the binding mode and affinity of a compound. For naphthalene derivatives, molecular docking studies are commonly employed to understand their potential biological activities.

For a compound like this compound, a typical molecular docking workflow would involve the following steps:

Target Selection: Identifying a relevant biological target, such as an enzyme or receptor implicated in a disease pathway. For instance, studies on other naphthalene derivatives have explored targets like thymidylate synthase for anticancer research.

Binding Site Prediction: Locating the most probable binding site on the protein, often a catalytic site or an allosteric pocket.

Docking Simulation: Using algorithms to fit the ligand into the binding site in various conformations and orientations.

Scoring and Analysis: Evaluating the predicted binding poses based on scoring functions that estimate the binding affinity. The interactions, such as hydrogen bonds and π-π stacking, between the ligand and the protein residues are then analyzed.

While specific docking studies for this compound are not detailed in the available literature, research on analogous naphthalene-containing molecules demonstrates the utility of this approach. For example, docking studies on other functionalized naphthalenes have successfully predicted their binding modes and have shown a good correlation with experimental biological activity. These studies often reveal key amino acid residues that are critical for binding and can guide the rational design of more potent and selective analogs.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The efficient and sustainable synthesis of enantiomerically pure 3-Amino-3-(naphthalen-1-yl)propan-1-ol is a primary area for future research. Current methods for producing chiral amino alcohols often rely on multi-step processes, expensive reagents, and challenging purifications. acs.orgbeilstein-journals.org Future methodologies should aim to be more atom-economical, environmentally benign, and cost-effective.

Several promising strategies could be explored:

Biocatalysis: The use of enzymes, such as transaminases and alcohol dehydrogenases, offers a highly selective and sustainable route to chiral amino alcohols. mdpi.comfrontiersin.org Engineered amine dehydrogenases have demonstrated the ability to asymmetrically reduce α-hydroxy ketones to chiral amino alcohols with high enantioselectivity. nih.gov A potential biocatalytic route to this compound could involve the enzymatic reductive amination of a corresponding hydroxy ketone precursor.

Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of the corresponding amino ketone is another viable approach. acs.org The development of novel chiral catalysts, for instance, based on rhodium or ruthenium, could enable the direct and highly enantioselective synthesis of the target molecule. acs.orgnih.gov

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. beilstein-journals.orgnih.gov Proline and its derivatives are well-known organocatalysts for various asymmetric transformations, and new catalysts could be designed for the synthesis of 1,3-amino alcohols. beilstein-journals.orgorganic-chemistry.org

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Biocatalysis | High enantioselectivity, mild reaction conditions, sustainability. mdpi.comfrontiersin.org | Engineering of specific enzymes (e.g., amine dehydrogenases) for the naphthalenyl substrate. |

| Asymmetric Hydrogenation | High efficiency and selectivity. acs.org | Development of novel, robust chiral metal catalysts (e.g., Rh, Ru based). nih.gov |

| Organocatalysis | Metal-free, environmentally benign. beilstein-journals.orgnih.gov | Design of new organocatalysts for the asymmetric synthesis of 1,3-amino alcohols. organic-chemistry.org |

Exploration of New Catalytic Applications and Catalyst Immobilization

The inherent chirality and functional groups of this compound make it a promising candidate as a chiral ligand or organocatalyst in asymmetric synthesis.

Novel Catalytic Applications:

The presence of both an amino and a hydroxyl group allows for the formation of bidentate ligands for metal-catalyzed reactions. These could be applied in a variety of asymmetric transformations, such as the addition of diethylzinc (B1219324) to aldehydes, a benchmark reaction for testing new chiral ligands. conicet.gov.ar Furthermore, the amine functionality suggests its potential use as an organocatalyst, similar to proline and its derivatives, in reactions like aldol (B89426) and Mannich reactions. beilstein-journals.orgnih.gov The bulky naphthalene (B1677914) group could impart unique steric and electronic effects, potentially leading to high levels of stereocontrol.

Catalyst Immobilization:

To enhance the practical utility of this compound as a catalyst, research into its immobilization on solid supports is crucial. beilstein-journals.orgnih.gov Immobilization facilitates catalyst recovery and reuse, making processes more economical and sustainable. beilstein-journals.org Various supports could be investigated, including:

Polymeric Supports: Polystyrene and other polymers are common supports for catalysts. beilstein-journals.org

Inorganic Supports: Silica and magnetic nanoparticles offer high surface area and stability. beilstein-journals.orgmdpi.com

Metal-Organic Frameworks (MOFs): These materials provide a crystalline and porous environment for catalyst immobilization. rsc.org

The choice of support and the immobilization technique (covalent bonding, adsorption, or encapsulation) can significantly influence the catalyst's activity, selectivity, and stability. beilstein-journals.orgnih.gov

| Immobilization Support | Key Advantages | Research Considerations |

| Polymeric Resins | Well-established, variety of functional groups available. beilstein-journals.org | Swelling properties, mechanical stability. |

| Silica Nanoparticles | High surface area, thermal and chemical stability. beilstein-journals.orgmdpi.com | Surface functionalization for covalent attachment. |

| Magnetic Nanoparticles | Easy separation using an external magnetic field. beilstein-journals.org | Potential for metal leaching, long-term stability. |

| Metal-Organic Frameworks | High porosity, tunable structure. rsc.org | Synthesis of suitable MOFs, diffusion limitations. |

Integration into Advanced Materials Science

The unique combination of a chiral amino alcohol and a naphthalene moiety in this compound opens up possibilities for its use in advanced materials.

Fluorescent Materials:

Naphthalimide derivatives are well-known for their fluorescent properties and are used in sensors and organic light-emitting diodes (OLEDs). nih.govrsc.orgrsc.org The naphthalene group in this compound could be chemically modified to create naphthalimide-based fluorescent probes. These probes could be designed to detect specific analytes through changes in their fluorescence emission. nih.govroyalsocietypublishing.org The chirality of the molecule could also be exploited to develop sensors for chiral recognition.

Chiral Polymers and Porous Materials:

The incorporation of chiral units into polymers can lead to materials with unique optical and recognition properties. This compound could serve as a chiral monomer in the synthesis of novel polymers. Naphthalene-based porous polymers have shown promise for applications such as gas storage and separation. nih.govacs.org Introducing chirality into these materials could lead to applications in enantioselective separations.

| Material Type | Potential Application | Key Research Focus |

| Fluorescent Probes | Chiral sensing, bio-imaging. nih.govroyalsocietypublishing.org | Synthesis of naphthalimide derivatives, study of photophysical properties. rsc.org |

| Chiral Polymers | Enantioselective separation, chiral recognition. | Polymerization of the amino alcohol monomer, characterization of polymer properties. |

| Porous Materials | Gas storage and separation, heterogeneous catalysis. nih.govacs.org | Incorporation into porous polymer networks, evaluation of adsorption and catalytic properties. |

Interdisciplinary Approaches in Chemical Biology and Methodology Development

The structural features of this compound make it a valuable building block in medicinal chemistry and for the development of new synthetic methodologies.

Chemical Biology and Medicinal Chemistry:

Chiral amino alcohols are important pharmacophores found in many biologically active compounds and pharmaceuticals. nih.govresearchgate.netalfa-chemistry.comdiva-portal.orgresearchgate.net The 1,3-amino alcohol motif, in particular, is present in a number of drugs. researchgate.net The naphthalene group can also be found in bioactive molecules. researchgate.net Therefore, derivatives of this compound could be synthesized and evaluated for their biological activity, potentially leading to the discovery of new therapeutic agents.

Supramolecular Chemistry:

The ability of the molecule to form hydrogen bonds through its hydroxyl and amino groups, combined with the potential for π-π stacking interactions from the naphthalene ring, makes it an interesting candidate for studies in supramolecular chemistry. It could be used to construct chiral supramolecular assemblies, such as helicates or gels, with potential applications in catalysis and materials science. mdpi.comacs.orgnih.gov The formation of chiral metal complexes with dynamic structures is another area of interest. mdpi.com

Methodology Development:

The compound can serve as a scaffold for the development of new synthetic methods. For example, it could be used to create a library of diverse chiral fragments for fragment-based drug discovery. diva-portal.org The development of novel reactions that selectively functionalize the different parts of the molecule would be a valuable contribution to synthetic chemistry.

| Interdisciplinary Field | Potential Application | Key Research Focus |

| Medicinal Chemistry | Development of new therapeutic agents. nih.govresearchgate.netalfa-chemistry.comdiva-portal.orgresearchgate.net | Synthesis and biological evaluation of derivatives. |

| Supramolecular Chemistry | Formation of chiral assemblies, gels, and metal complexes. mdpi.comacs.orgnih.gov | Investigation of non-covalent interactions and self-assembly processes. |

| Methodology Development | Creation of chiral building blocks for drug discovery and synthesis. diva-portal.org | Exploration of new selective functionalization reactions. |

Q & A

Q. What are the common synthetic routes for preparing 3-Amino-3-(naphthalen-1-yl)propan-1-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via reduction of nitro intermediates. For example, 3-(4-fluorophenyl)-2-nitropropene derivatives can be reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or tetrahydrofuran (THF) at controlled temperatures (50–60°C). Catalytic hydrogenation with palladium on carbon (Pd/C) under H₂ pressure (2–3 atm) is preferred for industrial-scale synthesis due to higher yields (70–85%) and reduced byproducts . Solvent polarity and temperature significantly impact stereochemical outcomes; polar aprotic solvents like THF favor enantiomeric retention .

Q. What analytical techniques are recommended for confirming the enantiomeric purity of this compound?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10) is standard. Optical rotation measurements using a polarimeter (e.g., [α]D²⁵ = +15° to +25°) and comparison with literature values validate enantiopurity. X-ray crystallography, as demonstrated for structurally similar pyridine derivatives, provides definitive confirmation of absolute configuration .

Q. How can researchers validate the structural assignment of this compound using crystallographic data?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include bond lengths (C–N: ~1.47 Å, C–O: ~1.42 Å) and torsion angles between the naphthalene and propanol moieties (e.g., 59.8–67.4°) . Discrepancies >0.05 Å in bond lengths or >5° in angles suggest misassignment or impurities.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, HRMS) when characterizing this compound?

- Methodological Answer : Contradictions often arise from solvent effects or impurities. For NMR, compare experimental data (e.g., ¹H NMR in DMSO: δ 8.09 ppm for naphthalene protons) with solvent-specific reference spectra . HRMS discrepancies (e.g., observed 187.5821 vs. calculated 187.11 m/z for C₁₃H₁₅O⁺) may indicate isotopic patterns or adduct formation; isotopic distribution simulations (e.g., using Bruker Compass DataAnalysis) clarify these .

Q. What strategies are effective in minimizing side reactions during the synthesis of derivatives?

- Methodological Answer : Protecting the amino group with tert-butoxycarbonyl (Boc) or benzyl (Bn) groups prevents unwanted nucleophilic substitutions. For example, Boc-protected intermediates reduce side reactions during oxidation (e.g., CrO₃ in acetic acid) by stabilizing the amino group . Kinetic monitoring via in-situ IR spectroscopy helps identify optimal reaction termination points.

Q. What computational methods aid in predicting the biological activity of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) with target receptors (e.g., β-adrenergic receptors) assesses binding affinity. Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP (calculated: 2.8) and polar surface area (PSA: 60 Ų) predict pharmacokinetic properties . MD simulations (GROMACS) evaluate stability of ligand-receptor complexes over 100 ns trajectories.

Q. How to address discrepancies between theoretical and observed HRMS data?

- Methodological Answer : Discrepancies often stem from matrix effects or ionization inefficiency. Use high-purity standards (e.g., 3-phenylpropan-1-ol) for calibration . Isotopic pattern analysis (e.g., m/z 340.2 for C₁₃H₇F₇N₂O⁺) confirms molecular integrity, while tandem MS (MS/MS) identifies fragmentation pathways inconsistent with theoretical predictions .

Q. What in vitro assays are suitable for preliminary evaluation of bioactivity?

- Methodological Answer : Competitive binding assays (e.g., radiolabeled [³H]-propranolol displacement) assess affinity for β-adrenergic receptors. Cytotoxicity is evaluated via MTT assays (IC₅₀ values <50 µM indicate therapeutic potential). For antimicrobial activity, microbroth dilution (MIC: 8–16 µg/mL) against Gram-positive strains like S. aureus is standard .

Analytical and Scale-Up Challenges

Q. What are the common impurities in synthesized batches, and how are they identified?

- Methodological Answer : Common impurities include des-amino derivatives (e.g., 3-(naphthalen-1-yl)propan-1-ol) and nitro-group residuals. HPLC with UV detection (λ = 254 nm) and reference standards (e.g., 1-naphthol) identifies these. For quantification, spike recovery experiments (90–110% recovery) validate method accuracy .

Q. What are the key considerations for optimizing reaction scale-up without compromising stereochemical integrity?

- Methodological Answer :

Maintain consistent H₂ pressure (2–3 atm) and catalyst loading (5% Pd/C) during hydrogenation. Use jacketed reactors for precise temperature control (±2°C). Enantiomeric excess (ee) monitoring via chiral GC (e.g., Cyclosil-B column) ensures >98% ee during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.